molecular formula C15H20O B3332862 alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol CAS No. 92654-59-6

alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

Cat. No.: B3332862
CAS No.: 92654-59-6
M. Wt: 216.32 g/mol
InChI Key: PEUYFCDDVJGLQQ-UHFFFAOYSA-N
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Description

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol is an organic compound characterized by the presence of cyclopropylmethyl groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol can be achieved through several methods. One common approach involves the Claisen-Schmidt reaction, which is a condensation reaction between aldehydes and carbonyl compounds. This reaction can be carried out under solvent-free conditions using solid sodium hydroxide as a catalyst . The reaction typically yields high quantities of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Claisen-Schmidt reactions, optimized for high yield and efficiency. The use of microwave irradiation and lanthanide amides as catalysts has been explored to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl alcohol moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce cyclopropylmethyl derivatives.

Scientific Research Applications

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol can be compared with other similar compounds, such as:

    Alpha,alpha-bis(tert-butyl)-benzyl alcohol: This compound has tert-butyl groups instead of cyclopropylmethyl groups, leading to different reactivity and applications.

    Alpha,alpha-bis(phenyl)-benzyl alcohol:

The uniqueness of this compound lies in its cyclopropylmethyl groups, which impart distinct steric and electronic effects, influencing its reactivity and applications.

Properties

IUPAC Name

1,3-dicyclopropyl-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUYFCDDVJGLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CC2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704531
Record name 1,3-Dicyclopropyl-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92654-59-6
Record name 1,3-Dicyclopropyl-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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